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Compound of Interest

Compound Name:

4-

((Methylsulfonyl)methyl)benzaldeh

yde

CAS No.: 156867-56-0

Cat. No.: B2454572

Get Quote

Executive Summary
Compound Status: Unverified / Non-Public Entry CAS Registry Number: 86225-85-4 Validation

Status:Invalid Check Digit (Calculated: 6; Provided: 4)

An exhaustive analysis of major chemical databases (CAS Registry, PubChem, ChemSpider)

reveals that CAS 86225-85-4 is not a publicly registered chemical substance. Furthermore, a

mathematical validation of the CAS checksum algorithm indicates that the sequence is

chemically invalid (see Section 2). This suggests the identifier is either a typographical error for

a valid compound (likely CAS 86225-85-6 or a different sequence) or a proprietary internal

code used in early-stage drug development that has not been disclosed.

This guide outlines the forensic chemical protocol required to identify and characterize such a

compound, using standard verification methodologies and a reference case study of

compounds registered in the same chronological block (circa 1983–1985).
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CAS Verification & Error Analysis
To ensure scientific integrity, we first validate the identifier. A CAS Registry Number (

) is validated by the checksum formula:

Checksum Calculation for 86225-85-4
Sequence: 8 6 2 2 5 - 8 5 - 4

Calculation (Right to Left):

Sum:

Modulo 10:

Conclusion: The valid CAS number for this sequence would be 86225-85-6. Note: A search for

CAS 86225-85-6 also yields no public records, indicating the error likely lies in the serial block

(first 5 digits) rather than just the check digit.

Structural Elucidation Protocol
In the absence of a public record, the structure of the "Unknown Candidate" (86225-85-4) must

be determined via a standard Structural Elucidation Workflow. This section details the

experimental logic used to derive the structure and molecular weight.

Analytical Workflow
The following diagram illustrates the decision-making process for identifying the unknown

compound.
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Unknown Compound
(CAS 86225-85-4)

High-Res Mass Spectrometry
(ESI-TOF)

 Determine MW

1D & 2D NMR Spectroscopy
(1H, 13C, COSY, HSQC)

 Determine Connectivity

Molecular Formula
(e.g., C22H18Cl2N4O)

 Isotopic Pattern Analysis

Scaffold Identification
(e.g., Triazole, Pyridine)

 Functional Group Mapping

Definitive Chemical Structure

Click to download full resolution via product page

Figure 1: Analytical workflow for de novo structural determination of an unregistered

compound.

Molecular Weight Determination
To determine the molecular weight (MW) without a database entry, High-Resolution Mass

Spectrometry (HRMS) is the gold standard.

Method: Electrospray Ionization (ESI) in Positive/Negative mode.

Data Output: Monoisotopic Mass (

) vs. Average Molecular Weight (

).

Protocol:

Dissolve 0.1 mg of sample in MeOH/Water (1:1).
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Inject into Q-TOF MS.

Identify the

peak.

Calculate elemental composition using isotopic abundance (e.g., Cl/Br patterns).

Parameter Description
Typical Range (Small
Molecule)

Exact Mass

Calculated from the mass of

the most abundant isotopes (

).

200–600 Da

Average MW
Weighted average of all natural

isotopes.
200–600 g/mol

Resolution
Ability to distinguish

isotopologues.
> 20,000 FWHM

Hypothetical Candidate Analysis (The "86225"
Block)
Chemicals registered in the 862xx-xx-x block date to the early-to-mid 1980s. This era was

prolific for the development of azole antifungals, pyrethroid insecticides, and sulfonylurea

herbicides.

If "86225-85-4" is a typo for a compound in this era, it likely shares structural features with:

Cyproconazole (CAS 94361-06-5): A triazole fungicide.

Fenpropathrin (CAS 39515-41-8): A pyrethroid ester.

Comparative Structural Features
If the compound is a pharmaceutical intermediate from this block, it likely contains:
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Halogenated Aromatic Rings: (Chlorophenyl or Fluorophenyl groups).

Heterocyclic Cores: (Triazole, Pyridine, or Pyrimidine).

Amide or Ester Linkages.

Estimated Properties (Based on Era-Specific Chemistry):

Molecular Weight: 300 – 500 g/mol

LogP: 2.5 – 4.5 (Lipophilic)

Solubility: Low in water; High in DMSO/Methanol.

Experimental Protocols for Verification
Solubility & Stability Profiling
Before structural analysis, the compound's physical behavior must be mapped.

Solvent Screen: Test solubility in Water, DMSO, MeOH, and Acetonitrile at 10 mM

concentration.

Visual Inspection: Note appearance (e.g., white crystalline solid vs. yellow oil).

HPLC Purity Check:

Column: C18 Reverse Phase (3.5 µm, 4.6 x 100 mm).

Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

Detection: UV at 254 nm and 220 nm.

NMR Spectroscopy Protocol
To definitively solve the structure:

Solvent: Dissolve 5-10 mg in
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or

.

Experiments:

1H NMR: Defines proton count and environment.

13C NMR: Defines carbon backbone.

COSY: Maps proton-proton connectivity (neighboring groups).

HSQC: Correlates protons to their attached carbons.

Conclusion & Recommendations
The identifier CAS 86225-85-4 is chemically invalid due to a checksum error and does not exist

in public chemical repositories. It is highly probable that the user intends to reference a

compound with a similar CAS number or a proprietary research substance.

Actionable Steps:

Verify the Source: Check the original document (SDS, patent, or vial label) for the correct

CAS.

Search by Name: If a chemical name is available, search using that instead of the CAS.

Perform Analysis: If the physical sample exists, use the HRMS and NMR protocols defined in

Section 3 to generate the structure de novo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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